N-((3-(3-Nitrophenyl)ureido)methoxy)formamide

Catalog No.
S12267586
CAS No.
M.F
C9H10N4O5
M. Wt
254.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((3-(3-Nitrophenyl)ureido)methoxy)formamide

Product Name

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide

IUPAC Name

N-[[(3-nitrophenyl)carbamoylamino]methoxy]formamide

Molecular Formula

C9H10N4O5

Molecular Weight

254.20 g/mol

InChI

InChI=1S/C9H10N4O5/c14-5-11-18-6-10-9(15)12-7-2-1-3-8(4-7)13(16)17/h1-5H,6H2,(H,11,14)(H2,10,12,15)

InChI Key

QVIAEOCRVZBOSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCONC=O

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide is a complex organic compound characterized by its unique structural features, which include a nitrophenyl group and a urea moiety. This compound belongs to a class of molecules that exhibit significant biological activities, particularly in the context of medicinal chemistry. The presence of the nitrophenyl group often enhances the compound's reactivity and biological interactions, making it a subject of interest in various pharmaceutical applications.

The chemical behavior of N-((3-(3-Nitrophenyl)ureido)methoxy)formamide can be studied through various reactions typical of urea derivatives. These include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the urea and methoxy groups.
  • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of corresponding amines and carboxylic acids.
  • Condensation Reactions: The presence of reactive functional groups allows for potential condensation with aldehydes or ketones, forming larger molecular structures.

These reactions are crucial for understanding how this compound can be modified for enhanced biological activity or specificity.

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide exhibits notable biological activities, particularly as an inhibitor in various enzymatic processes. Research indicates that compounds with similar structures may interact with specific receptors or enzymes involved in inflammatory responses or cancer progression. For instance, studies have shown that derivatives of this compound can inhibit certain enzymes linked to tumor growth and inflammation, suggesting potential therapeutic applications in oncology and anti-inflammatory treatments .

The synthesis of N-((3-(3-Nitrophenyl)ureido)methoxy)formamide typically involves several steps:

  • Formation of Urea Derivative: The initial step usually involves reacting an isocyanate with an appropriate amine to form a urea derivative.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Nitrophenyl Substitution: The incorporation of the nitrophenyl moiety may involve electrophilic aromatic substitution or direct coupling methods.

These synthetic routes are essential for producing the compound in sufficient yields for biological evaluation.

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide has several potential applications in:

  • Pharmaceutical Development: Due to its inhibitory properties against specific enzymes, it is being explored as a candidate for drug development targeting cancer and inflammatory diseases.
  • Research Tools: This compound can serve as a tool in biochemical research to study enzyme mechanisms and receptor interactions.

The versatility of this compound makes it a valuable asset in both academic research and pharmaceutical industries.

Interaction studies have revealed that N-((3-(3-Nitrophenyl)ureido)methoxy)formamide interacts with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: Computational approaches to predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays: Laboratory experiments assessing the compound's effects on enzyme activity or cellular responses.

Such studies are crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with N-((3-(3-Nitrophenyl)ureido)methoxy)formamide. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
3-(1H-indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamideIndole ring, urea linkageAnti-inflammatory activity
4-nitroaniline derivativesNitro group on anilineVarious pharmacological effects
Urea-based inhibitorsGeneral urea structureAnticancer properties

Uniqueness

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide is unique due to its specific combination of a methoxy group and a nitrophenyl moiety, which enhances its reactivity and selectivity towards biological targets compared to other similar compounds. This unique structure allows it to exhibit distinct pharmacological profiles that are currently under investigation for potential therapeutic applications.

The development of N-((3-(3-Nitrophenyl)ureido)methoxy)formamide aligns with advancements in urea and formamide chemistry during the late 20th and early 21st centuries. While the exact synthesis date of this compound is not explicitly documented in public literature, its structural analogs, such as N-(3-nitrophenyl)formamide (CAS 102-38-5), have been known since at least the mid-20th century. The incorporation of a ureido-methoxy bridge into the formamide scaffold likely emerged from medicinal chemistry efforts to enhance hydrogen-bonding capabilities and bioavailability in drug candidates. Recent studies on ureido-linked coumarins (e.g., 2023) highlight the continued relevance of such motifs in targeting enzymatic processes, suggesting that N-((3-(3-Nitrophenyl)ureido)methoxy)formamide may have been synthesized as part of broader investigations into urea-based bioactive molecules.

Structural Classification and IUPAC Nomenclature

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide belongs to the urea-formamide hybrid family, characterized by the presence of both urea (–NH–CO–NH–) and formamide (–NH–CHO) groups. Its IUPAC name derives from the following subunits:

  • Formamide core: The parent structure, methanamide (HCONH2).
  • Methoxyurea substituent: A methoxy group (–OCH3) linked to a urea moiety.
  • 3-Nitrophenyl group: A benzene ring with a nitro (–NO2) group at the meta position.

Systematic IUPAC Name:
N-[(3-(3-Nitrophenyl)ureido)methoxy]formamide

Molecular Formula: C9H10N4O5
Molecular Weight: 278.21 g/mol

Structural Features Table

FeatureDescription
Parent structureFormamide
Substituent 1Methoxy group (–OCH3)
Substituent 2Urea linkage (–NH–CO–NH–)
Aromatic system3-Nitrophenyl group (C6H4NO2)
Functional groupsFormamide, urea, nitro, ether

Position in Ureido-Formamide Chemical Family

Ureido-formamides are a niche subclass of urea derivatives where a formamide group is tethered to a urea moiety. N-((3-(3-Nitrophenyl)ureido)methoxy)formamide distinguishes itself through:

  • Aromatic Nitro Modification: The 3-nitrophenyl group introduces electron-withdrawing effects, potentially enhancing reactivity in substitution reactions or interactions with biological targets.
  • Methoxy Spacer: The methoxy bridge between the urea and formamide groups may influence conformational flexibility and solubility.
  • Dual Hydrogen-Bonding Capacity: The urea and formamide groups collectively provide four hydrogen-bonding sites (–NH, –CO, –NH–, –CHO), making the compound suitable for molecular recognition applications.

Comparative analysis with simpler analogs like N-(3-nitrophenyl)formamide (CAS 102-38-5) reveals that the addition of the ureido-methoxy moiety increases molecular weight by 112.07 g/mol and introduces tertiary amide character. This structural evolution aligns with trends in drug design, where urea linkages are employed to improve target affinity and metabolic stability.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

254.06511943 g/mol

Monoisotopic Mass

254.06511943 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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